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An In-Depth Technical Guide to the Physical Properties of (3-Acetyl-4-fluorophenyl)boronic
Acid

Introduction: A Key Building Block in Modern
Synthesis

(3-Acetyl-4-fluorophenyl)boronic acid, identified by CAS Number 850198-68-4, is a
specialized organoboron compound that has garnered significant attention in the fields of
medicinal chemistry and materials science.[1][2][3] Its structural arrangement, featuring a
boronic acid group, a fluorine atom, and an acetyl moiety on a phenyl ring, makes it a highly
versatile and valuable synthetic intermediate. The strategic placement of these functional
groups allows for precise molecular construction, particularly through palladium-catalyzed
cross-coupling reactions.

Boronic acids are cornerstone reagents in organic synthesis, prized for their stability, low
toxicity, and versatile reactivity.[4] They are most famously employed in the Suzuki-Miyaura
coupling reaction, a powerful method for forming carbon-carbon bonds.[5] This reaction is
fundamental to the synthesis of complex molecules, including many active pharmaceutical
ingredients (APIs).[6][7] The fluorine and acetyl groups on (3-Acetyl-4-fluorophenyl)boronic
acid provide additional handles for synthetic modification and can significantly influence the
electronic and pharmacokinetic properties of the final products, making this reagent particularly
relevant for drug development professionals.[8]
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This guide provides a comprehensive overview of the core physical properties of (3-Acetyl-4-
fluorophenyl)boronic acid, offering field-proven insights and detailed experimental protocols
for its characterization.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its effective use
in research and development. These parameters dictate storage conditions, solvent selection
for reactions and analysis, and methods for purification and identification.

Property Data Source(s)
CAS Number 850198-68-4 [11131[9]
Molecular Formula CsHsBFO3 [1]
Molecular Weight 181.96 g/mol [1]

Purity Typically 295-98% [1][10]
Storage Room temperature [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 3 [1]
Rotatable Bonds 2 [1]

Workflow for Physical Property Determination

The characterization of a fine chemical like (3-Acetyl-4-fluorophenyl)boronic acid follows a
logical workflow designed to confirm identity, purity, and key physical parameters before its use
in synthesis.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1524842?utm_src=pdf-body
https://www.benchchem.com/product/b1524842?utm_src=pdf-body
https://www.chemscene.com/850198-68-4.html
https://www.alfa-chemistry.com/cas_850198-68-4.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB52454367.htm?N=India
https://www.chemscene.com/850198-68-4.html
https://www.chemscene.com/850198-68-4.html
https://www.chemscene.com/850198-68-4.html
https://proactivemr.com/products/p240-0642
https://www.chemscene.com/850198-68-4.html
https://www.chemscene.com/850198-68-4.html
https://www.chemscene.com/850198-68-4.html
https://www.chemscene.com/850198-68-4.html
https://www.benchchem.com/product/b1524842?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 )

Initial Assessment

Obtain Sample
(3-Acetyl-4-fluorophenyl)boronic acid

Visual Inspection
(Color, Form)

4 Purity & Therv mal Properties R

Melting Point Determination
(Capillary Method)

:

Assess Purity
(Sharpness of MP range)

Structural Confirmation

NMR Sample Preparation
(Deuterated Solvent)

i

GH NMR Spectroscop})

:

Structure Verification
(Chemical Shifts, Integration)

Qualified for Synthesis

Click to download full resolution via product page

Caption: Workflow for the physical characterization of a synthetic building block.
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Detailed Property Analysis
Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that serves as a
primary indicator of its purity.[11] Pure compounds typically exhibit a sharp melting point range
of 0.5-1.0°C, whereas impure samples will melt at a lower temperature and over a broader
range. While a specific, literature-cited melting point for (3-Acetyl-4-fluorophenyl)boronic
acid is not consistently available, its determination is a critical quality control step. For context,
the related compound 3-Fluorophenylboronic acid has a reported melting point of 214-218 °C.
[12]

Causality in Experimental Choice: The capillary method using a calibrated apparatus like a Mel-
Temp or DigiMelt is chosen for its accuracy, small sample requirement, and reproducibility.[13]
A preliminary rapid heating is used to find an approximate range, followed by a slow, careful
measurement (e.g., 2°C/minute ramp) to obtain a precise value. This two-step approach
maximizes efficiency without sacrificing accuracy.[13]

Solubility Profile

The solubility of (3-Acetyl-4-fluorophenyl)boronic acid is critical for selecting appropriate
solvent systems for both synthetic reactions and analytical characterization. While quantitative
solubility data is sparse, qualitative solubility can be inferred from its structure and the common
solvents used for boronic acids.

e Reaction Solvents: For Suzuki-Miyaura couplings, solvent choice is crucial and often
involves polar aprotic solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide
(DMF), often in combination with water to dissolve the inorganic base.

e Analytical Solvents: For NMR spectroscopy, deuterated solvents are required.[14]
Chloroform-d (CDCIs) is a standard first choice, but due to the polarity imparted by the acetyl
and boronic acid groups, solvents like acetone-ds, methanol-da, or dimethyl sulfoxide-de
(DMSO-de) may be necessary to achieve complete dissolution.[15]

Spectroscopic Properties: 'H NMR for Structural
Verification
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Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the
chemical structure of an organic molecule. A *H NMR spectrum provides information on the
number of distinct proton environments, their electronic surroundings (chemical shift), their
proximity to other protons (spin-spin coupling), and their relative numbers (integration).

For (3-Acetyl-4-fluorophenyl)boronic acid (CsHsBFOs), the expected signals in a *H NMR
spectrum are:

o Aromatic Protons (3H): The three protons on the phenyl ring will appear as complex
multiplets in the aromatic region (typically ~7.0-8.5 ppm). Their specific chemical shifts and
coupling patterns will be influenced by the electron-withdrawing effects of the acetyl and
boronic acid groups, and the fluorine atom.

o Acetyl Protons (3H): The three protons of the methyl group in the acetyl moiety will appear
as a sharp singlet (as there are no adjacent protons to couple with) in the aliphatic region
(typically ~2.5-2.7 ppm).

e Boronic Acid Protons (2H): The two hydroxyl protons of the B(OH)2 group are often broad
and may exchange with trace water in the solvent. Their chemical shift is highly variable and
they may not always be observed.

Application Spotlight: The Suzuki-Miyaura Coupling

The primary application of (3-Acetyl-4-fluorophenyl)boronic acid is as a coupling partner in
the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern
organic synthesis for its reliability and functional group tolerance.[16][17] The reaction involves
three key steps: oxidative addition, transmetalation, and reductive elimination.[18][19]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The physical properties of the boronic acid, such as its solubility in the reaction medium and its
purity, are critical for ensuring efficient transmetalation and high yields of the desired biaryl
product.

Experimental Protocols

The following protocols provide step-by-step methodologies for determining the key physical
properties discussed. These are self-validating systems designed to ensure data integrity and
reproducibility.

Protocol 1: Melting Point Determination via Capillary
Method

This protocol describes the determination of the melting point range of a solid organic
compound using a standard melting point apparatus.[20]

I. Materials & Equipment:
e (3-Acetyl-4-fluorophenyl)boronic acid sample

e Melting point apparatus (e.g., Mel-Temp, DigiMelt)
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Glass capillary tubes (sealed at one end)[21]

Spatula

Mortar and pestle (if sample is not a fine powder)

. Procedure:

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the
sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
[21]

Capillary Loading: Push the open end of a capillary tube into the powdered sample. Invert
the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat
until a sample height of 1-2 mm is achieved.[11][21]

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point
apparatus. Ensure the thermometer or temperature probe is correctly positioned.

Rapid Determination (Approximate Range): Set the apparatus to heat rapidly (e.g., a ramp
rate of 10-20°C per minute).[13] Observe the sample and record the approximate
temperature at which it melts. Allow the apparatus to cool significantly.

Accurate Determination: Prepare a new capillary tube. Set the apparatus to heat quickly to a
temperature about 15-20°C below the approximate melting point found in the previous step.
[13]

Slow Ramp: Adjust the heating rate to a slow ramp of approximately 2°C per minute.

Data Recording: Carefully observe the sample through the viewing lens. Record the
temperature (T1) at which the first drop of liquid appears. Record the temperature (T2) at
which the last solid crystal melts completely.[20] The melting point is reported as the range
T1-Ta.

Confirmation: Repeat the accurate determination with a fresh sample to ensure the result is
reproducible.
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Protocol 2: Structural Confirmation via *H NMR
Spectroscopy

This protocol outlines the preparation of a sample and acquisition of a standard *H NMR

spectrum.[15]

Materials & Equipment:

(3-Acetyl-4-fluorophenyl)boronic acid sample (5-25 mg)

High-quality NMR tube and cap

Deuterated NMR solvent (e.g., CDCls, Acetone-ds, DMSO-ds) (~0.7 mL)
Pasteur pipette with a small cotton or glass wool plug

Small vial

NMR Spectrometer

. Procedure:

Sample Preparation: Weigh approximately 5-25 mg of the compound into a small, clean, dry
vial.

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
Gently swirl or vortex the vial to dissolve the sample completely.

Filtration: To ensure the solution is free of particulate matter which can degrade spectral
quality, filter the sample solution through a Pasteur pipette containing a small, tight plug of
glass wool directly into the clean NMR tube.

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then
be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic
field homogeneity.[22]
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e Spectrum Acquisition: Acquire the *H NMR spectrum using standard instrument parameters.
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift scale (often to the residual solvent peak or an
internal standard like TMS).

e Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the
chemical shifts and coupling patterns to confirm that the spectrum is consistent with the
structure of (3-Acetyl-4-fluorophenyl)boronic acid.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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